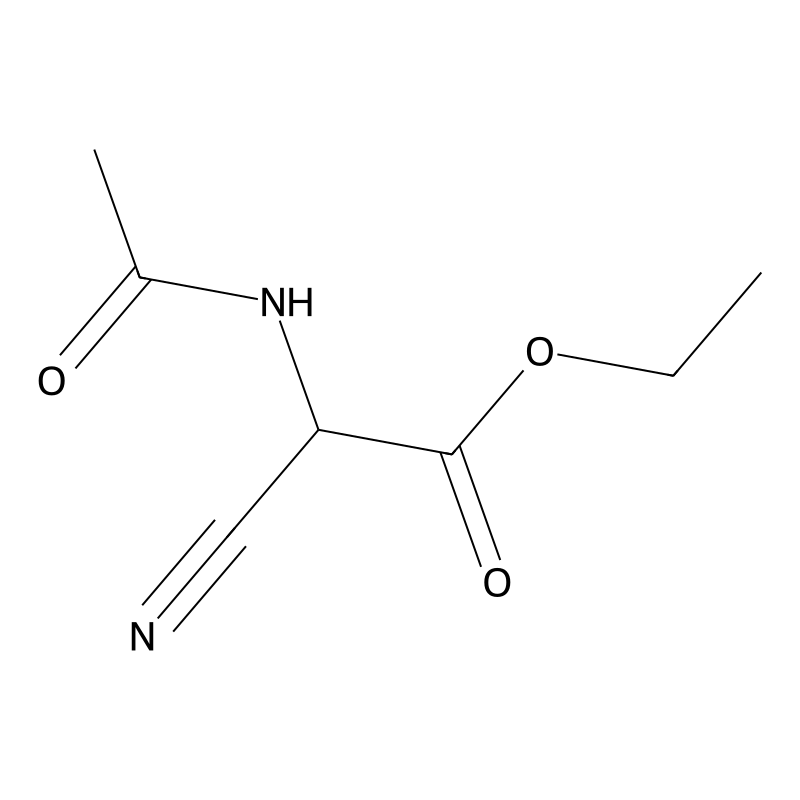Ethyl acetamidocyanoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
EACA serves as a valuable building block in the synthesis of various heterocyclic compounds, which are organic molecules containing nitrogen atoms in their rings. These heterocycles are crucial components in pharmaceuticals, agrochemicals, and materials science [].
One of the most common reactions involving EACA is the Knoevenagel condensation, a powerful tool for constructing carbon-carbon bonds. By reacting with various aldehydes and ketones, EACA allows the formation of diverse heterocyclic structures [].
Furthermore, EACA can participate in cycloaddition reactions, leading to the formation of complex ring systems with diverse functionalities []. This versatility makes it a valuable tool for organic chemists exploring novel molecules with potential applications in various fields.
Medicinal Chemistry:
The presence of functional groups like amide, cyano, and ester in EACA's structure makes it a promising candidate for developing new drugs. Researchers have explored its potential in various therapeutic areas, including:
- Antimicrobial activity: Studies have shown that EACA derivatives exhibit antibacterial and antifungal properties, suggesting their potential as future antibiotics and antifungals [].
- Anticancer activity: Certain EACA derivatives have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation for their potential as anticancer agents [].
Ethyl acetamidocyanoacetate is an organic compound with the molecular formula and a molecular weight of approximately 170.17 g/mol. It is characterized by its structure, which includes an acetamido group and a cyanoacetate moiety. This compound is often referred to by various names, including ethyl acetaminocyanoacetate and ethyl 2-acetamido-2-cyanoacetate. Its structure allows it to participate in a variety of
EACA itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive molecules.
Ethyl acetamidocyanoacetate exhibits several notable chemical reactivity patterns:
- Condensation Reactions: It can participate in multicomponent reactions such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones .
- Nucleophilic Substitution: The acetamido group can undergo nucleophilic attack, leading to the formation of various derivatives.
- Formation of Heterocycles: The compound can be used to synthesize heterocyclic compounds, which are important in pharmaceuticals .
While specific biological activity data for ethyl acetamidocyanoacetate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of cyanoacetic acid are known for their anticonvulsant and antibacterial activities. Therefore, ethyl acetamidocyanoacetate may also possess potential pharmacological effects that warrant further investigation .
Ethyl acetamidocyanoacetate can be synthesized through several methods:
- Reaction with Acetic Anhydride: Ethyl cyanoacetate can be reacted with acetic anhydride to yield ethyl acetamidocyanoacetate .
- Multicomponent Reactions: It can be produced via multicomponent reactions involving ethyl cyanoacetate and other reagents under specific conditions .
- Esterification: The synthesis may also involve esterification processes that incorporate acetamido functionalities into the cyanoacetate framework .
Ethyl acetamidocyanoacetate serves as a versatile building block in organic synthesis. Its applications include:
- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, particularly those containing heterocyclic structures.
- Synthetic Chemistry: The compound plays a role in synthetic pathways for developing new materials and chemicals .
- Research Tool: Its ability to form diverse derivatives makes it valuable in chemical research and development.
Interaction studies involving ethyl acetamidocyanoacetate primarily focus on its reactivity with other chemical species. Its ability to participate in nucleophilic substitution reactions allows it to interact with various nucleophiles, leading to the formation of complex molecules. Additionally, studies on its reactivity patterns contribute to understanding how similar compounds behave in synthetic pathways .
Several compounds share structural similarities with ethyl acetamidocyanoacetate. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl cyanoacetate | Versatile building block for various functional groups | |
| Acetamidoacetic acid | Contains an amide group; used in biochemical studies | |
| Ethyl carbamate | Used as a precursor for pharmaceuticals | |
| Ethyl malonate | Important in the synthesis of various esters |
Ethyl acetamidocyanoacetate is unique due to its combination of an acetamido group and a cyanoacetate moiety, allowing it to participate in distinct
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







